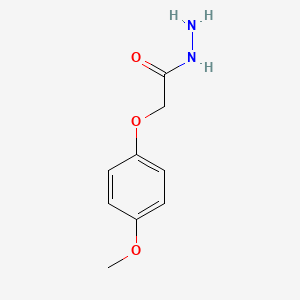

2-(4-Methoxyphenoxy)acetohydrazide

描述

Contextual Significance of Hydrazide Derivatives in Chemical Biology and Medicinal Chemistry Research

Hydrazide derivatives, which contain the functional group -CONHNH2, are a cornerstone of modern medicinal chemistry. rjptonline.org This is due to their ability to serve as versatile scaffolds in the design of novel therapeutic agents. The hydrazide moiety is a key component in a wide array of established drugs, including those with antituberculosis, antiviral, anticonvulsant, and antidepressant properties. mdpi.com The reactivity of the hydrazide group allows for the straightforward synthesis of a large number of derivatives, such as hydrazones, which have shown a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comnih.gov

The significance of hydrazides also lies in their role as bioisosteres, where they can replace other functional groups in a drug molecule to enhance its activity or reduce toxicity. tpcj.org Their ability to form stable complexes with metal ions is another crucial aspect, influencing their biological action. tpcj.org Researchers are continuously exploring new hydrazide derivatives to combat drug resistance and to develop treatments for a range of diseases. mdpi.com The anticonvulsant potential of hydrazide and hydrazone derivatives, for instance, is an area of intensive investigation, with many compounds showing promising results in preclinical studies. nih.govsaspublishers.combohrium.com

Historical Perspective of Phenoxy-Containing Compounds in Drug Discovery and Agrochemical Development

The phenoxy group, an oxygen atom connected to a phenyl ring, has long been recognized as a "privileged" scaffold in drug discovery. nih.gov This means that this structural motif is frequently found in molecules that exhibit a wide range of biological activities. Historically, phenoxy-containing compounds have been integral to the development of pharmaceuticals and agrochemicals. For example, phenoxyacetic acids have been utilized in the creation of herbicides, fungicides, and pesticides. nih.gov

In medicinal chemistry, the phenoxy moiety is a key component in numerous approved drugs, including antivirals and agents for treating prostate issues. nih.gov Its presence in a molecule can enhance its ability to bind to biological targets, often through interactions like hydrogen bonding facilitated by the ether oxygen atom. nih.govmdpi.com The versatility of the phenoxy group allows for various substitutions on the phenyl ring, which can fine-tune the compound's pharmacological properties. ontosight.ai This has led to the development of phenoxy derivatives with anti-inflammatory, anticancer, and analgesic activities. nih.govmdpi.com The continued exploration of phenoxy-containing compounds underscores their enduring importance in the quest for new and effective therapeutic and agricultural agents. nih.gov

Scope and Research Focus on 2-(4-Methoxyphenoxy)acetohydrazide and its Analogues

Current research on this compound and its analogues is multifaceted, exploring its potential in both pharmaceutical and agricultural domains. chemimpex.com The synthesis of this compound is typically achieved through the reaction of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net

Key Research Areas:

Antimicrobial and Anti-inflammatory Agents: A significant area of investigation is its potential as an anti-inflammatory and antimicrobial agent. chemimpex.com Researchers are exploring how modifications to its structure can lead to more potent and specific drugs for treating inflammatory and autoimmune diseases. chemimpex.com

Anticonvulsant Activity: Building on the known anticonvulsant properties of hydrazide derivatives, studies are being conducted to evaluate this compound and its analogues for their potential in managing neurological disorders like epilepsy. nih.govsaspublishers.comnih.gov

Agricultural Applications: In agriculture, this compound has been investigated as a potential plant growth regulator. chemimpex.com Its ability to influence plant physiological processes could lead to enhanced crop yields and improved disease resistance. chemimpex.com

Intermediate for Synthesis: this compound serves as a crucial starting material for the synthesis of a variety of other compounds, including those with potential anticancer and antimicrobial properties. chemimpex.comijpsr.com

The structural characteristics of this compound, including its molecular formula C9H12N2O3 and molecular weight of 196.21 g/mol , have been well-defined through techniques like X-ray diffraction. nih.gov These studies reveal details about its crystal structure and hydrogen bonding, which are crucial for understanding its interactions with biological targets. nih.govresearchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H12N2O3 | nih.govuni.lu |

| Molecular Weight | 196.21 g/mol | nih.gov |

| Appearance | Colourless crystals | nih.gov |

| Synthesis | Reaction of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate | nih.govresearchgate.net |

| N-N Bond Length | 1.413 (2) Å | nih.govresearchgate.net |

Interactive Data Table: Research on Analogues of this compound

| Analogue Type | Investigated Activity | Key Findings |

| Substituted benzal hydrazone derivatives | Anticonvulsant | Some derivatives showed higher activity than the standard drug phenytoin (B1677684). nih.gov |

| Chalcone incorporated hydrazide derivatives | Anticonvulsant | One compound was found to be as active as phenytoin and lacked neurotoxicity in silico. jocpr.com |

| Spiropyrrolidines with thiochroman-4-one/chroman-4-one | Antimicrobial | Several compounds displayed moderate to excellent activity against various bacteria and fungi. nih.gov |

| Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes | Antimicrobial | Compounds showed activity against Gram-positive bacteria and Candida albicans. scienceopen.com |

| N-Benzimidazole-derived carboxamides | Antibacterial, Antioxidant | Some compounds showed significant antioxidant activity and one showed strong antibacterial activity against E. faecalis. mdpi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-methoxyphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-2-4-8(5-3-7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYDKLWLDUMAIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351116 | |

| Record name | 2-(4-methoxyphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21953-91-3 | |

| Record name | 2-(4-Methoxyphenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21953-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methoxyphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21953-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Methoxyphenoxy Acetohydrazide

Established Synthetic Routes for 2-(4-Methoxyphenoxy)acetohydrazide

The primary and most widely reported method for the synthesis of this compound involves the hydrazinolysis of its corresponding ester.

Reaction of Ethyl 2-(4-methoxyphenoxy)acetate with Hydrazine (B178648) Hydrate (B1144303)

The synthesis is readily achieved through the reaction of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate. researchgate.net This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent departure of the ethoxy group as ethanol (B145695) results in the formation of the desired acetohydrazide.

The reaction can be represented as follows:

C11H14O4 + N2H4·H2O → C9H12N2O3 + C2H5OH + H2O

Reflux Conditions and Solvent Systems in Synthesis

The synthesis is typically carried out under reflux conditions to ensure the reaction proceeds to completion. Ethanol is a commonly employed solvent for this transformation, as it effectively dissolves both the starting ester and hydrazine hydrate. researchgate.net The reaction mixture is heated to the boiling point of the solvent, and the progress is often monitored by techniques such as thin-layer chromatography. Upon completion, the solvent is typically removed under reduced pressure, and the resulting solid product can be purified by recrystallization from a suitable solvent like ethanol to obtain colorless crystals of this compound. researchgate.net

| Parameter | Condition | Source |

| Reactants | Ethyl 2-(4-methoxyphenoxy)acetate, Hydrazine Hydrate | researchgate.net |

| Solvent | Ethanol | researchgate.net |

| Temperature | Reflux | researchgate.net |

| Purification | Recrystallization from ethanol | researchgate.net |

Derivatization Strategies for Novel Analogues and Adducts

The presence of the reactive hydrazide functional group in this compound makes it a valuable starting material for the synthesis of a wide array of derivatives.

Condensation Reactions with Carbonyl Compounds (e.g., Benzaldehyde (B42025) Derivatives)

A primary derivatization strategy involves the condensation reaction of this compound with various carbonyl compounds, particularly aromatic aldehydes like benzaldehyde and its substituted derivatives. This reaction leads to the formation of N-acylhydrazones, which are a class of compounds known for their diverse chemical properties. The reaction proceeds via the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

While specific examples for the condensation of this compound with benzaldehyde derivatives are not extensively detailed in the available literature, the general reaction is a well-established method for the synthesis of hydrazones from hydrazides. nih.gov

Formation of Hydrazones, Thiosemicarbazones, and Other Related Scaffolds

The condensation reaction with aldehydes and ketones provides access to a broad spectrum of hydrazone derivatives. Furthermore, this compound can be converted into thiosemicarbazones. This is typically achieved by first reacting the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be condensed with a carbonyl compound to yield the final thiosemicarbazone. Thiosemicarbazones are another important class of compounds with a distinct structural motif. irjmets.comscience.gov

The general synthetic pathway to these scaffolds is outlined below:

Hydrazone Formation: C9H12N2O3 + R-CHO → C9H11N2O2-N=CH-R + H2O (where R is an aryl group from a benzaldehyde derivative)

Thiosemicarbazide and Thiosemicarbazone Formation:

C9H12N2O3 + R-NCS → C9H12N2O2-C(=S)NH-R

C9H12N2O2-C(=S)NH-R + R'-CHO → C9H11N2O2-C(=S)N=CH-R' + H2O (where R and R' are various organic substituents)

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign methodologies. For the synthesis of hydrazone and related derivatives, several green approaches have been explored for analogous compounds, which could potentially be applied to the derivatization of this compound. These methods aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and simplify reaction work-up procedures.

Examples of such approaches for similar compound classes include:

Solvent-free mechanochemical synthesis: This technique involves the grinding of solid reactants together, often in a ball mill, to initiate a chemical reaction without the need for a solvent. rsc.org This method has been successfully used for the synthesis of pharmaceutically relevant hydrazones. rsc.org

Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating. minarjournal.com This has been applied to the synthesis of various heterocyclic compounds derived from hydrazides. minarjournal.com

Ultrasound-assisted synthesis: Sonication can also enhance reaction rates and yields in the synthesis of various organic compounds, including those with hydrazone moieties.

While specific applications of these green methods to the derivatization of this compound are not widely documented, these techniques represent promising avenues for future research to develop more sustainable synthetic protocols. rsc.orgmdpi.com

| Green Chemistry Approach | Description | Potential Advantages |

| Mechanochemical Synthesis | Grinding solid reactants together without a solvent. rsc.org | Solvent-free, reduced waste, high purity products. rsc.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction. minarjournal.com | Faster reaction times, higher yields, energy efficient. minarjournal.com |

| Ultrasound-Assisted Synthesis | Using ultrasonic waves to promote the reaction. | Shorter reaction times, improved yields. |

Chemical Derivatization for Enhanced Research Utility

The true value of this compound in chemical research lies in its capacity to be transformed into a variety of more complex molecules with diverse applications. The presence of a reactive hydrazide functional group allows for a range of chemical modifications, leading to the formation of novel compounds with enhanced or specific research utility.

One of the most common derivatization strategies involves the condensation reaction of this compound with various aldehydes and ketones to form Schiff bases. These Schiff bases, characterized by the azomethine (-C=N-) group, are valuable intermediates in their own right and are known to exhibit a wide spectrum of biological activities. The synthesis is typically a straightforward process, often carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent like ethanol. jetir.orgnih.gov

Furthermore, this compound serves as a key building block for the synthesis of various five-membered heterocyclic rings, which are prevalent in many biologically active molecules. For instance, reaction with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, can lead to the formation of pyrazole (B372694) derivatives. researchgate.netnih.gov The synthesis of pyrazoles often proceeds via a cyclocondensation reaction, and various methods, including microwave-assisted and one-pot syntheses, have been developed to improve efficiency and yield. nih.govmdpi.comorientjchem.org

Another important class of derivatives accessible from this compound is the 1,3,4-oxadiazoles. These are typically synthesized through the cyclization of the hydrazide. A common method involves the reaction of the hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate, which is then cyclized. jchemrev.com Alternative routes include the oxidative cyclization of N-acylhydrazones or the reaction with carboxylic acids or their derivatives in the presence of a dehydrating agent like phosphorus oxychloride. nih.govresearchgate.net The resulting 1,3,4-oxadiazole (B1194373) derivatives are investigated for a range of pharmacological activities. nih.gov

The derivatization of this compound into these and other heterocyclic systems significantly broadens its research utility, providing access to novel molecular scaffolds for drug discovery and materials science.

Yield Optimization and Purity Assessment in Synthetic Protocols

The efficient synthesis of this compound is crucial for its subsequent use in derivatization reactions. The most widely adopted synthetic route involves the reaction of an ester, typically ethyl 2-(4-methoxyphenoxy)acetate, with hydrazine hydrate. nih.govresearchgate.net

Several factors can be manipulated to optimize the yield of this reaction. The molar ratio of the reactants is a critical parameter. An excess of hydrazine hydrate is often employed to drive the reaction to completion. The reaction temperature and time are also key variables. The synthesis is commonly performed under reflux conditions in a solvent such as ethanol for several hours to ensure complete conversion of the starting ester. nih.gov

To further enhance the yield, particularly in large-scale preparations, techniques that remove the alcohol byproduct (in this case, ethanol) from the reaction mixture can be employed. This can be achieved through methods like reactive fractionation or reactive distillation, which shift the equilibrium of the reaction towards the product side.

Following the synthesis, the purity of the this compound product must be rigorously assessed. The primary method for purification is recrystallization, typically from ethanol, which yields the compound as a crystalline solid. nih.gov The purity of the recrystallized product is then confirmed using a variety of analytical techniques.

Melting point determination is a fundamental and straightforward method to assess purity, as impurities will typically broaden and depress the melting range. Spectroscopic methods are indispensable for structural confirmation and purity analysis.

Table 1: Analytical Techniques for Purity Assessment of this compound

| Analytical Technique | Purpose | Expected Observations |

| Melting Point | Assess purity | A sharp and defined melting point indicates high purity. |

| Infrared (IR) Spectroscopy | Confirm functional groups | Presence of characteristic absorption bands for N-H, C=O, C-O, and aromatic C-H bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidate molecular structure and detect impurities | The spectra should show the expected chemical shifts and integration values for all protons and carbons in the molecule. The absence of signals from starting materials or byproducts confirms purity. |

| Mass Spectrometry (MS) | Determine molecular weight and fragmentation pattern | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₂N₂O₃). |

| X-ray Crystallography | Determine the precise three-dimensional molecular structure | Provides detailed information on bond lengths and angles, confirming the molecular structure and identifying the crystalline form. nih.gov |

By employing these optimization and purification strategies, high-purity this compound can be reliably obtained for its diverse applications in chemical synthesis and research.

Structural Elucidation and Advanced Characterization of 2 4 Methoxyphenoxy Acetohydrazide and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) provides definitive proof of a molecule's three-dimensional structure, offering precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The molecular and crystal structure of 2-(4-methoxyphenoxy)acetohydrazide has been determined using single-crystal X-ray diffraction data collected at room temperature (298 K). evitachem.com The compound, with the chemical formula C₉H₁₂N₂O₃, crystallizes in the orthorhombic system, which is a notable distinction from some of its substituted analogues that crystallize in the monoclinic system. nih.govresearchgate.net The specific space group was identified as P2₁2₁2₁, and the unit cell contains four molecules (Z = 4). evitachem.comnih.govresearchgate.net The refinement of the crystal structure data resulted in a low residual index (R-factor) of 0.030, indicating a high degree of accuracy and reliability in the determined structure. evitachem.comnih.govresearchgate.net

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₉H₁₂N₂O₃ |

| Formula Weight (Mᵣ) | 196.21 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Temperature (K) | 298 |

| a (Å) | 4.0964 (17) |

| b (Å) | 6.382 (3) |

| c (Å) | 35.608 (14) |

| Volume (V) (ų) | 930.9 (7) |

| Z | 4 |

| Radiation | Mo Kα |

| R-factor (R[F² > 2σ(F²)]) | 0.030 |

| Source: evitachem.com |

The crystal packing of this compound is significantly influenced by a network of intermolecular hydrogen bonds. evitachem.com These non-covalent interactions are crucial in stabilizing the crystal structure. Specifically, classical N–H···N and N–H···O hydrogen bonds link adjacent molecules, forming extensive two-dimensional sheets that lie parallel to the crystallographic ab plane. evitachem.comchemimpex.com The terminal amino group (-NH₂) and the secondary amine (-NH-) of the hydrazide moiety act as hydrogen bond donors, while the carbonyl oxygen and the primary amine's nitrogen atom act as acceptors. This intricate network of interactions dictates the supramolecular assembly of the compound in the solid state. evitachem.com

Table 2: Hydrogen Bond Geometry (Å, °) for this compound

| D—H···A | D—H | H···A | D···A | D—H···A |

| N2—H2A···O3ⁱ | 0.89 (2) | 2.51 (2) | 3.155 (2) | 130.4 (16) |

| N1—H1···N2ⁱⁱ | 0.88 (2) | 2.18 (2) | 2.984 (2) | 152.2 (18) |

| N2—H2B···O3ⁱⁱⁱ | 0.91 (2) | 2.13 (2) | 3.027 (2) | 167.5 (18) |

| Symmetry codes: (i) x-1/2, -y+3/2, -z+1; (ii) -x+1/2, -y+1, z-1/2; (iii) x+1/2, -y+3/2, -z+1. Source: evitachem.com |

While specific dihedral angles for this compound are not detailed in the available literature, analysis of closely related structures reveals important conformational features. For instance, in 2-(4-methylphenyl)acetohydrazide, the dihedral angle between the mean plane of the benzene ring and the acetohydrazide group is a significant 88.2 (7)°, indicating a nearly perpendicular arrangement. uni.lu In contrast, the structure of 2-(4-chlorophenoxy)acetohydrazide shows a much smaller dihedral angle of 14.93 (17)° between its phenyl ring and the N—C(=O)—C group, suggesting a more planar conformation. ijpsr.com The acetohydrazide moiety itself in related phenoxy acetohydrazides is generally found to be approximately planar. researchgate.net For example, the maximum deviation from planarity for the acetohydrazide group in 2-(4-methylphenoxy)acetohydrazide is only 0.034 (2) Å. researchgate.net This planarity is essential for the delocalization of electrons within the hydrazide group.

Comparing the crystal structure of this compound with its derivatives provides insight into the effects of substituent changes on the crystal packing. A comparative study involving 2-(2-methyl-phenoxy)acetohydrazide and 2-(4-methylphenoxy)acetohydrazide highlights key differences. nih.govresearchgate.net While this compound crystallizes in the orthorhombic system (space group P2₁2₁2₁), both the 2-methyl and 4-methyl substituted analogues crystallize in the monoclinic system (space groups P2/n and P2₁/c, respectively). nih.govresearchgate.net Despite these differences in crystal symmetry and packing, the fundamental molecular geometries, including bond lengths and angles within the benzene ring and the hydrazide moiety, are found to be highly similar across all three compounds. nih.gov

Table 3: Crystallographic System Comparison of Phenoxy Acetohydrazide Derivatives

| Compound | Empirical Formula | Crystal System | Space Group |

| This compound | C₉H₁₂N₂O₃ | Orthorhombic | P2₁2₁2₁ |

| 2-(2-methyl-phenoxy)acetohydrazide | C₉H₁₂N₂O₂ | Monoclinic | P2/n |

| 2-(4-Methylphenoxy)acetohydrazide | C₉H₁₂N₂O₂ | Monoclinic | P2₁/c |

| Source: nih.govresearchgate.net |

The bond lengths within the this compound molecule provide evidence of electronic delocalization. The N-N bond in the acetohydrazide group is observed to be relatively short at 1.413 (2) Å. evitachem.comchemimpex.com This shortening suggests a degree of double-bond character, indicative of electron delocalization within the O=C-N-N system. evitachem.comchemimpex.com This delocalization contributes to the planarity and stability of the hydrazide fragment. Other key bond lengths, such as the C=O double bond and the C-C bonds within the aromatic ring, fall within the expected ranges for similar organic compounds. nih.gov

Table 4: Selected Bond Lengths (Å) for this compound

| Bond | Length (Å) |

| N-N | 1.413 (2) |

| C=O | 1.232 (2) |

| Benzene C-C (range) | 1.372 (4) - 1.392 (4) |

| Source: evitachem.comnih.gov |

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the identity and purity of this compound and for elucidating its electronic and vibrational properties. While comprehensive published spectra for the title compound are not widely available, its structural features allow for the prediction of its characteristic spectroscopic signatures.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected vibrations include N-H stretching bands for the -NH- and -NH₂ groups, typically in the range of 3200-3400 cm⁻¹. A strong absorption band for the carbonyl (C=O) group of the amide is anticipated around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-O-C ether linkages should produce strong signals in the 1250-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: The proton NMR spectrum would provide a distinct fingerprint. The aromatic protons on the para-substituted benzene ring are expected to appear as two distinct doublets in the range of 6.8-7.5 ppm. The singlet for the methoxy (B1213986) (-OCH₃) group protons would likely be found around 3.7-3.9 ppm. The methylene protons (-O-CH₂-C=O) would present as a singlet at approximately 4.4-4.6 ppm. The protons of the hydrazide group (-NH-NH₂) would appear as exchangeable signals at varying chemical shifts.

¹³C-NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom, including the carbonyl carbon (around 170 ppm), the aromatic carbons, the methylene carbon, and the methoxy carbon (around 55 ppm).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Predicted collision cross-section (CCS) data for various adducts of this compound have been calculated, providing theoretical values for mass spectrometric analysis. uni.lu

Table 5: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 197.09208 | 140.4 |

| [M+Na]⁺ | 219.07402 | 146.9 |

| [M-H]⁻ | 195.07752 | 143.7 |

| [M+NH₄]⁺ | 214.11862 | 158.8 |

| [M]⁺ | 196.08425 | 141.0 |

| Source: uni.lu |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted benzene ring typically appear as a pair of doublets, a characteristic AA'BB' system, in the range of δ 6.8-7.0 ppm. The methoxy (-OCH₃) protons present as a sharp singlet at approximately δ 3.7-3.8 ppm. The methylene protons (-OCH₂-) adjacent to the phenoxy group are observed as a singlet around δ 4.4-4.5 ppm. The protons of the hydrazide group (-CONHNH₂) give rise to two separate signals: a broad singlet for the -NH proton around δ 8.0-9.0 ppm and another broad singlet for the terminal -NH₂ protons, typically appearing around δ 4.0-4.5 ppm. The integration of these signals corresponds to the number of protons in each group (4H for aromatic, 3H for methoxy, 2H for methylene, 1H for NH, and 2H for NH₂).

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon (C=O) of the hydrazide functional group is typically observed as the most downfield signal, around δ 168-170 ppm. The aromatic carbons show signals in the range of δ 114-155 ppm; the carbon atom attached to the ether oxygen (C-OAr) appears more downfield (around δ 154 ppm), while the carbon bearing the methoxy group (C-OCH₃) is also significantly deshielded. The other aromatic carbons appear at distinct chemical shifts. The methylene carbon (-OCH₂-) signal is found around δ 67-68 ppm, and the methoxy carbon (-OCH₃) signal appears at approximately δ 55-56 ppm.

Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Group | Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic | ¹H | 6.8 - 7.0 | Doublet (d) |

| Methoxy (-OCH₃) | ¹H | 3.7 - 3.8 | Singlet (s) |

| Methylene (-OCH₂-) | ¹H | 4.4 - 4.5 | Singlet (s) |

| Amide (-NH-) | ¹H | 8.0 - 9.0 | Broad Singlet |

| Amine (-NH₂) | ¹H | 4.0 - 4.5 | Broad Singlet |

| Carbonyl (C=O) | ¹³C | 168 - 170 | - |

| Aromatic (C-OAr) | ¹³C | ~154 | - |

| Aromatic (C-OCH₃) | ¹³C | ~155 | - |

| Aromatic (Other) | ¹³C | 114 - 120 | - |

| Methylene (-OCH₂-) | ¹³C | 67 - 68 | - |

| Methoxy (-OCH₃) | ¹³C | 55 - 56 | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several key absorption bands that confirm its structure.

The presence of the hydrazide moiety is confirmed by the N-H stretching vibrations of the -NH and -NH₂ groups, which typically appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) gives rise to a strong, sharp absorption band around 1650-1680 cm⁻¹. The C-N stretching vibration is usually observed in the 1400-1450 cm⁻¹ region.

The aryl ether linkage is identified by two characteristic C-O-C stretching bands. The asymmetric stretch appears as a strong band around 1240-1260 cm⁻¹, and the symmetric stretch is observed near 1030-1050 cm⁻¹. quimicaorganica.org Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), while the C-H stretching of the methoxy and methylene groups appears just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations produce bands of variable intensity in the 1500-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine/Amide (N-H) | Stretch | 3200 - 3400 | Medium |

| Carbonyl (C=O) | Stretch (Amide I) | 1650 - 1680 | Strong |

| Aromatic C=C | Stretch | 1500 - 1600 | Medium |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1240 - 1260 | Strong |

| Aryl Ether (C-O-C) | Symmetric Stretch | 1030 - 1050 | Medium |

| Aliphatic/Aromatic C-H | Stretch | 2850 - 3100 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural components of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₉H₁₂N₂O₃), the molecular weight is 196.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 196. The fragmentation pattern is dictated by the stability of the resulting fragments. A primary and often dominant fragmentation pathway for acetohydrazide derivatives is the alpha-cleavage of the bond between the carbonyl carbon and the methylene carbon. This would result in the formation of a stable 4-methoxyphenoxy radical and the [CH₂CONHNH₂]⁺ ion at m/z 74.

Another characteristic fragmentation involves the cleavage of the N-N bond, leading to the formation of the [M-NH₂]⁺ ion at m/z 180. Cleavage of the ether bond can also occur, leading to a prominent peak corresponding to the 4-methoxyphenol radical cation at m/z 124. Further fragmentation of this ion can lead to the loss of a methyl radical (-CH₃) to give a fragment at m/z 109, or the loss of carbon monoxide (-CO) to yield a fragment at m/z 96.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

| 196 | [C₉H₁₂N₂O₃]⁺• | - (Molecular Ion) |

| 180 | [C₉H₁₀N₁O₃]⁺ | •NH₂ |

| 124 | [C₇H₈O₂]⁺• | •CH₂CONHNH₂ |

| 109 | [C₆H₅O₂]⁺ | •CH₃ from m/z 124 |

| 74 | [C₂H₆N₂O]⁺ | •OCH₂-Ar-OCH₃ |

UV/Vis Spectroscopy

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. The UV/Vis spectrum of this compound is primarily determined by the electronic transitions within the 4-methoxyphenoxy chromophore.

Based on structurally similar compounds, such as phenoxyacetic acid and 4-methoxyphenol, this compound is expected to exhibit two main absorption bands. sielc.comtandfonline.com A strong absorption band (π → π* transition) is anticipated around 220-230 nm. A second, weaker band (n → π* transition), characteristic of the benzene ring, is expected at a longer wavelength, typically in the range of 270-290 nm. sielc.comtandfonline.com The exact position of the maximum absorbance (λmax) can be influenced by the solvent used for the analysis.

Interactive Data Table: Predicted UV/Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Chromophore |

| π → π | 220 - 230 | Phenyl ring and ether oxygen |

| n → π | 270 - 290 | Phenyl ring / Carbonyl group |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula to confirm its elemental composition and purity.

For this compound, the molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.21 g/mol . sielc.com The theoretical elemental composition is calculated as follows:

Carbon (C): (9 × 12.011) / 196.21 × 100% = 55.09%

Hydrogen (H): (12 × 1.008) / 196.21 × 100% = 6.16%

Nitrogen (N): (2 × 14.007) / 196.21 × 100% = 14.28%

Oxygen (O): (3 × 15.999) / 196.21 × 100% = 24.46%

Experimental results from combustion analysis are generally considered acceptable if they fall within ±0.4% of the calculated theoretical values, confirming the purity and assigned molecular formula of the synthesized compound. nih.gov

Interactive Data Table: Elemental Composition of this compound (C₉H₁₂N₂O₃)

| Element | Symbol | Theoretical Percentage (%) | Acceptable Experimental Range (%) |

| Carbon | C | 55.09 | 54.69 - 55.49 |

| Hydrogen | H | 6.16 | 5.76 - 6.56 |

| Nitrogen | N | 14.28 | 13.88 - 14.68 |

Pharmacological and Biological Evaluations of 2 4 Methoxyphenoxy Acetohydrazide and Analogues

Antimicrobial Activity Investigations

Hydrazide derivatives are recognized for their potential as antimicrobial agents. chemimpex.com The antimicrobial properties of 2-(4-Methoxyphenoxy)acetohydrazide and its related compounds have been a subject of scientific inquiry.

Antibacterial Efficacy Studies

The antibacterial potential of hydrazone derivatives has been evaluated against various bacterial strains. These studies often involve determining the minimum concentration of the compound required to inhibit bacterial growth and assessing its effectiveness against both Gram-positive and Gram-negative bacteria.

The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antibacterial potency, indicating the lowest concentration that prevents visible bacterial growth. nih.govmdpi.com For hydrazone derivatives, MIC values have been determined using methods like microbroth dilution, with serial dilutions of the compounds tested against bacterial cultures. turkjps.org

Studies on various hydrazone derivatives have reported a wide range of MIC values, from 32 to 512 μg/mL, against different bacterial strains. turkjps.org For instance, certain 2,4,6-trimethylbenzenesulfonyl hydrazones have shown MIC values ranging from 7.81 to 500 µg/mL against Gram-positive bacteria. nih.gov In some cases, the minimal bactericidal concentrations (MBC) were found to be the same as the MICs. nih.gov

Table 1: Illustrative MIC Values for Various Hydrazone Derivatives Against Selected Bacteria

| Compound Type | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Pyrazoline and Hydrazone Derivatives | E. faecalis | 32 turkjps.org |

| Pyrazoline and Hydrazone Derivatives | S. aureus | 64 turkjps.org |

| Pyrazoline and Hydrazone Derivatives | B. subtilis | 64 turkjps.org |

| Pyrazoline and Hydrazone Derivatives | P. aeruginosa | >512 turkjps.org |

| 2,4,6-trimethylbenzenesulfonyl hydrazones | Gram-positive bacteria | 7.81 - 500 nih.gov |

| 2,4,6-trimethylbenzenesulfonyl hydrazones | Gram-negative bacteria | 250 - 1000 nih.gov |

The antibacterial activity of this compound analogues has been tested against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov

Gram-positive bacteria that have been part of these screenings include:

Staphylococcus aureus worldwidejournals.comscienceopen.com

Bacillus subtilis turkjps.org

Enterococcus faecalis turkjps.org

Methicillin-resistant Staphylococcus aureus (MRSA) nih.gov

Gram-negative bacteria tested include:

Escherichia coli worldwidejournals.comscienceopen.com

Pseudomonas aeruginosa turkjps.orgworldwidejournals.com

Acinetobacter baumannii nih.gov

Neisseria gonorrhoeae nih.gov

Some synthesized compounds have demonstrated moderate antibacterial activity against these strains. turkjps.orgworldwidejournals.com For example, certain novel 2,5-disubstituted-1,3,4-oxadiazoles derived from a related acetohydrazide showed moderate activity. researchgate.net In some studies, derivatives have shown higher activity against Gram-positive strains like S. aureus and B. subtilis compared to Gram-negative ones. scienceopen.com

Antifungal Activity Evaluations

Analogues of this compound have also been investigated for their potential antifungal effects. For instance, some 2,5-disubstituted-1,3,4-oxadiazoles, synthesized from a related chloro-analogue, were screened for their antifungal properties. researchgate.net

In studies involving pyrazoline and hydrazone derivatives, antifungal activity was evaluated against Candida albicans, with MIC values indicating moderate efficacy for some compounds. turkjps.org For example, one of the most active compounds against C. albicans had an MIC of 64 µg/mL. turkjps.org Other studies on different types of hydrazones have also reported good antifungal activity against various fungal strains. nih.gov

Anticancer Activity Studies

The cytotoxic effects of compounds related to this compound have been explored against several human cancer cell lines.

Cytotoxic Effects on Various Cancer Cell Lines

The in vitro cytotoxic activity of various hydrazone and oxadiazole derivatives has been evaluated against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MCF-7 (Breast Cancer): Some chalcones, which can be structurally related to hydrazone precursors, have shown significant inhibitory effects against MCF-7 cells, with IC50 values as low as 3.30 ± 0.92 µM. nih.gov

PC-3 (Prostate Cancer): In a study of 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives, a hydrazone compound demonstrated the lowest IC50 value of 9.38 µM against PC-3 cells. mdpi.com

HepG2 (Hepatocellular Carcinoma): While specific data for this compound on HepG2 is not detailed in the provided context, related structures have been tested on this cell line. researchgate.net

HCT-116 (Colorectal Carcinoma): Derivatives of thiazolyl-pyrazole hybrids have been synthesized and evaluated for their cytotoxicity against HCT-116 cells. researchgate.net

A549/ATCC (Lung Carcinoma): For the A549 cell line, a hydrazone derivative exhibited the minimum IC50 value of 13.39 μM. mdpi.com Other studies on different derivatives have also reported cytotoxic effects on A549 cells. researchgate.netnih.gov

K-562 (Chronic Myeloid Leukemia): The efficacy of nitrogenous heterocyclic compounds, a broad class that includes hydrazide derivatives, has been established against leukemia cell lines like K-562. researchgate.net

G-361 (Melanoma): Specific data for this compound on G-361 cells is not available in the provided search results.

Table 2: Illustrative Cytotoxic Activity (IC50 in µM) of Related Hydrazone and Oxadiazole Derivatives

| Compound Type | MCF-7 (Breast) | PC-3 (Prostate) | A549 (Lung) |

|---|---|---|---|

| Hydrazone 1d | - | 9.38 mdpi.com | 49.79 mdpi.com |

| Hydrazone 1e | - | 18.09 mdpi.com | 13.39 mdpi.com |

| Oxadiazole 2l | 22.73 mdpi.com | 38.42 mdpi.com | 36.26 mdpi.com |

| Chalcone 12 | 4.19 nih.gov | - | - |

| Chalcone 13 | 3.30 nih.gov | - | - |

Mechanisms of Action in Anticancer Activity (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anticancer effects of various compounds are often attributed to their ability to induce programmed cell death, or apoptosis, and to halt the cell division cycle, known as cell cycle arrest. These mechanisms prevent the uncontrolled proliferation of cancer cells.

Apoptosis Induction:

The induction of apoptosis is a key strategy in cancer therapy. nih.gov Research has shown that certain compounds can trigger this process in cancer cells. For example, (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has been observed to be cytotoxic to HeLa cervical cancer cells and to induce the activation of caspases-3, -8, and -9, which are crucial enzymes in the apoptotic cascade. nih.gov MMPP appears to primarily activate the extrinsic apoptotic pathway by increasing the expression of death receptors DR5 and FAS. nih.gov Similarly, isobavachalcone (B1672217) has been shown to induce apoptosis in acute myeloid leukemia (AML) cells. nih.gov

Cell Cycle Arrest:

In addition to apoptosis, inducing cell cycle arrest is another important mechanism for controlling cancer growth. Many natural and synthetic compounds have been found to arrest the cell cycle at different phases. For instance, caffeic acid (CA) and its derivative caffeic acid phenethyl ester (CAPE) have been shown to inhibit the proliferation of head and neck squamous carcinoma cells (Detroit 562) by inducing G0/G1 phase cell cycle arrest. nih.gov This allows time for DNA repair mechanisms or for the initiation of apoptosis. nih.gov Other studies have demonstrated that various anticancer drugs can cause cell cycle arrest at the S-phase or G2/M-phase. nih.gov For example, a novel quillaic acid derivative, compound E, was found to induce a dose-dependent G1 phase arrest in HCT116 colon cancer cells. frontiersin.org Similarly, certain benzimidazole (B57391) derivatives have been shown to arrest the cell cycle at different phases in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. mdpi.com

Table 1: Investigated Compounds and their Effects on Apoptosis and Cell Cycle Arrest

| Compound | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | HeLa (Cervical Cancer) | Apoptosis induction via extrinsic pathway, activation of caspases-3, -8, -9 | nih.gov |

| Isobavachalcone | Acute Myeloid Leukemia (AML) | Apoptosis induction | nih.gov |

| Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE) | Detroit 562 (Head and Neck Squamous Carcinoma) | G0/G1 phase cell cycle arrest | nih.gov |

| Quillaic Acid Derivative (Compound E) | HCT116 (Colon Cancer) | G1 phase cell cycle arrest | frontiersin.org |

| Benzimidazole Derivatives | MDA-MB-231, SKOV3, A549 | Cell cycle arrest at various phases | mdpi.com |

Enzyme Inhibition in Cancer Pathways (e.g., HDAC, DHODH)

Targeting specific enzymes involved in cancer progression is a key strategy in modern drug discovery. Histone deacetylases (HDACs) and dihydroorotate (B8406146) dehydrogenase (DHODH) are two such enzymes that have been investigated as targets for anticancer therapies.

Histone Deacetylase (HDAC) Inhibition:

HDACs are a class of enzymes that play a crucial role in the regulation of gene expression. nih.gov Their inhibition can lead to the re-expression of tumor suppressor genes, thereby inhibiting cancer cell growth. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in tumor cells. nih.gov For instance, class II HDACs, such as HDAC4 and HDAC6, have been found to associate with HIF-1α, and their inhibition can lead to the degradation of this protein, which is involved in tumor angiogenesis. nih.gov

Dihydroorotate Dehydrogenase (DHODH) Inhibition:

DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation. nih.gov Inhibition of DHODH can thus suppress tumor growth. Isobavachalcone has been identified as a direct inhibitor of DHODH, and it has been shown to suppress the growth of acute myeloid leukemia (AML) cells both in vitro and in vivo. nih.gov The inhibition of DHODH by isobavachalcone leads to apoptosis and differentiation of AML cells. nih.gov

Table 2: Enzyme Inhibition in Cancer Pathways

| Enzyme Target | Inhibitor | Effect | Cancer Type | Reference |

|---|---|---|---|---|

| Histone Deacetylases (HDACs) | Various HDAC inhibitors | Cell cycle arrest, apoptosis, differentiation | Various cancers | nih.gov |

| Dihydroorotate Dehydrogenase (DHODH) | Isobavachalcone | Apoptosis, differentiation, tumor growth suppression | Acute Myeloid Leukemia (AML) | nih.gov |

Anti-inflammatory Activity Assessments

Inflammation is a complex biological response that is implicated in a wide range of diseases. The anti-inflammatory properties of various compounds, including analogues of this compound, have been investigated through different models.

Research has demonstrated the anti-inflammatory potential of various compounds. For example, a novel genistein (B1671435) analog, 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58), has been shown to possess potent anti-inflammatory properties by inhibiting UVB-induced skin inflammation and the release of prostaglandin (B15479496) E2 (PGE2). nih.gov Similarly, a phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, has demonstrated significant anti-inflammatory activity by inhibiting nitric oxide (NO) and PGE2 production in LPS-stimulated macrophages. mdpi.com Furthermore, derivatives of 2-(2-phenoxyphenyl) acetohydrazide have exhibited anti-inflammatory activity in carrageenan-induced rat paw edema assays. researchgate.net

Cyclooxygenase (COX-I/II) Inhibition Studies

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key mediators of inflammation through their role in prostaglandin synthesis. nih.gov Inhibition of these enzymes is a common strategy for anti-inflammatory drugs.

Several studies have focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com For example, various isoxazole (B147169) derivatives have been synthesized and shown to possess COX-2 inhibitory activity. nih.gov Similarly, celecoxib, a well-known selective COX-2 inhibitor, has been reported to induce apoptosis and inhibit cell cycle progression and angiogenesis in cancer cells, suggesting a link between its anti-inflammatory and anticancer effects. mdpi.com The development of compounds that selectively inhibit COX-2 remains an active area of research. nih.gov

Table 3: COX-I/II Inhibition Studies

| Compound/Derivative Class | Activity | Key Findings | Reference |

|---|---|---|---|

| Isoxazole derivatives | COX-2 inhibition | Some derivatives showed potent and selective COX-2 inhibitory activity. | nih.gov |

| Celecoxib | Selective COX-2 inhibition | Induces apoptosis, inhibits cell cycle progression and angiogenesis. | mdpi.com |

Hypoglycemic Activity Research

The management of blood glucose levels is crucial in the treatment of diabetes mellitus. Research into the hypoglycemic activity of various compounds aims to identify new therapeutic agents for this condition.

Studies have shown that certain compounds and extracts possess blood-glucose-lowering effects. For instance, selenium polysaccharides have been found to exhibit hypoglycemic activity by inhibiting α-amylase and α-glucosidase, influencing the insulin (B600854) signaling pathway, and protecting against oxidative stress. nih.gov Similarly, solvent fractions of Hagenia abyssinica leaves have demonstrated in vivo hypoglycemic activity in mice. nih.gov

In Vivo Animal Model Studies

In vivo animal models are essential for evaluating the hypoglycemic potential of new compounds and for understanding their mechanisms of action in a whole-organism context.

Alloxan-induced diabetic models are commonly used to screen for antidiabetic activity. biotech-asia.orgmdpi.com In such models, the administration of a test compound is evaluated for its ability to lower elevated blood glucose levels. For example, studies on novel thienopyridine and dihydropyridine (B1217469) derivatives have shown their hypoglycemic activity in a high-fat diet and dexamethasone-induced hyperglycemia model in rats. researchgate.net Similarly, the hypoglycemic activity of 4-oxazoleacetic acid derivatives has been evaluated in mice. nih.gov These studies often involve monitoring blood glucose levels over a period of time after administration of the compound. nih.govmdpi.com

Table 4: In Vivo Hypoglycemic Activity Studies

| Compound/Extract | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Thienopyridine and dihydropyridine derivatives | High-fat diet and dexamethasone-induced hyperglycemic rats | Demonstrated hypoglycemic activity. | researchgate.net |

| 4-Oxazoleacetic acid derivatives | Mice | Showed hypoglycemic activity. | nih.gov |

| Solvent fractions of Hagenia abyssinica leaves | Normoglycemic and streptozotocin-induced diabetic mice | Possessed blood-glucose-lowering activities. | nih.gov |

α-Glucosidase Enzyme Inhibition

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. This makes α-glucosidase inhibitors a valuable therapeutic approach for managing type 2 diabetes. nih.govnih.gov

Several classes of compounds have been investigated for their α-glucosidase inhibitory activity. For instance, 2-hydrazolyl-4-thiazolidinone hybrids have been synthesized and shown to be potent inhibitors of α-glucosidase, with some derivatives exhibiting higher activity than the standard drug acarbose. nih.gov Similarly, novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides have emerged as potent α-glucosidase inhibitors. nih.govmdpi.com The inhibitory activity of these compounds is often evaluated through in vitro enzyme assays, and their potential interactions with the enzyme's active site are studied using molecular docking simulations. nih.govnih.gov

Table 5: α-Glucosidase Inhibition Studies

| Compound Class | Key Findings | Reference |

|---|---|---|

| 2-Hydrazolyl-4-thiazolidinone hybrids | Potent α-glucosidase inhibitors, some more active than acarbose. | nih.gov |

| 2-(3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides | Emerged as potent α-glucosidase inhibitors with good docking scores. | nih.govmdpi.com |

Enzyme Inhibition Studies (General)

Enzyme inhibition is a critical area of study in pharmacology, where the focus is on molecules that can bind to enzymes and decrease their activity. Such inhibitors are valuable as therapeutic agents and as tools for biochemical research. clinisciences.com The hydrazide and phenoxyacetamide moieties present in this compound are found in various compounds that have been investigated for their enzyme-inhibiting properties.

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. nih.gov While specific inhibitory data for this compound against MAO-A and MAO-B is not extensively detailed in available literature, numerous studies have been conducted on its analogues, particularly hydrazide and phenoxyacetamide derivatives.

Several classes of hydrazide-containing compounds have demonstrated significant MAO inhibitory potential. For instance, a series of 4-hydroxy-N'-[benzylidene/1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides were synthesized and shown to be highly potent dual inhibitors of both MAO-A and MAO-B, with IC₅₀ values in the low micro-molar range. nih.gov Another study on pyridazinobenzylpiperidine derivatives also identified potent and selective MAO-B inhibitors. nih.gov For example, compound S5 in that study showed an IC₅₀ value of 0.203 μM for MAO-B. nih.gov

Similarly, phenoxyacetamide analogues have been identified as potent and selective MAO inhibitors. One study identified 2-(4-Methoxyphenoxy)acetamide as a highly specific MAO-A inhibitor. researchgate.net This highlights the potential of the 4-methoxyphenoxy group, present in the title compound, for conferring MAO inhibitory activity. The inhibitory concentrations for a selection of analogue compounds are presented below.

Table 1: MAO Inhibition Data for Selected Analogue Compounds

| Compound Name/Series | Target | IC₅₀ (µM) | Selectivity | Source |

|---|---|---|---|---|

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 | MAO-B Selective | mdpi.com |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | MAO-B Selective | mdpi.com |

| Pyridazinobenzylpiperidine (Compound S5) | MAO-A | 3.857 | MAO-B Selective | nih.gov |

| Pyridazinobenzylpiperidine (Compound S5) | MAO-B | 0.203 | MAO-B Selective | nih.gov |

| Benzothiazine-3-carbohydrazide (Compound 9i) | MAO-A | 0.11 | Dual Inhibitor | nih.gov |

| Methyl 4-hydroxy-2H-benzo[e] clinisciences.comchemimpex.comthiazine-3-carboxylate 1,1-dioxide (Compound 3) | MAO-B | 0.21 | Dual Inhibitor | nih.gov |

This table presents data for analogues of this compound to illustrate the potential for MAO inhibition within this chemical space.

Kinetic studies are essential to understand the mechanism of enzyme inhibition, such as whether an inhibitor acts reversibly or irreversibly, and whether it competes with the substrate for the enzyme's active site (competitive inhibition). nih.gov For several analogues of this compound, kinetic analyses have been performed.

For example, enzyme kinetics studies on potent benzothiazine-based MAO inhibitors revealed that they inhibited both MAO-A and MAO-B in a competitive fashion. nih.gov Similarly, kinetic analysis of pyridazinobenzylpiperidine derivatives S5 and S16 showed they were competitive and reversible inhibitors of MAO-B, with Kᵢ values of 0.155 ± 0.050 μM and 0.721 ± 0.074 μM, respectively. nih.gov This reversible and competitive mode of action is often sought after in drug development to ensure a predictable and controllable pharmacological effect.

The interaction between a drug and its receptor target is fundamental to its pharmacological effect. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netscilit.com This method is widely used in drug design to understand how a ligand, such as a potential drug, might bind to a receptor's active site. scilit.com

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Other Biological Activities (e.g., Analgesic)

Beyond enzyme inhibition, the hydrazide chemical scaffold is known to be associated with a range of other biological activities, including analgesic (pain-relieving) properties. biomedpharmajournal.org Hydrazide and hydrazone derivatives are present in numerous compounds evaluated for their anti-inflammatory and analgesic effects.

Studies on various hydrazide-hydrazone derivatives have demonstrated significant analgesic activity in preclinical models, such as the acetic acid-induced writhing test in mice. This test evaluates peripheral analgesic effects by measuring the reduction in abdominal constrictions caused by an irritant. For example, a series of novel hydrazide and hydrazine (B178648) derivatives showed a significant reduction in the writhing response, with some compounds exhibiting potency greater than the standard drug, mefenamic acid. The central analgesic activity is often assessed using the hot plate test, which measures the latency period before a response to a thermal pain stimulus.

Table 2: Analgesic Activity of a Selected Isoquinoline (B145761) Analogue

| Compound | Dose (mg/kg) | Analgesic Effect (% depression of pain threshold vs. control) | Test Model | Source |

|---|---|---|---|---|

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | 0.1 | 51.8% | Hot Plate Test | biomedpharmajournal.org |

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | 0.5 | 147.1% | Hot Plate Test | biomedpharmajournal.org |

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | 1.0 | 116.0% | Hot Plate Test | biomedpharmajournal.org |

| Metamizole sodium (Reference) | 10.0 | 71.4% | Hot Plate Test | biomedpharmajournal.org |

This table shows data for a synthetic isoquinoline analogue to exemplify the analgesic potential found in related nitrogen-containing heterocyclic compounds.

Plant Growth Regulation Potential in Agricultural Research

The core structure of this compound is based on phenoxyacetic acid. Phenoxyacetic acid and its derivatives are a well-known class of synthetic auxins, which are plant hormones that play a crucial role in controlling plant growth and development. clinisciences.comchemimpex.com These compounds can promote cell division and elongation, leading to stem and root growth. clinisciences.com

At different concentrations, these compounds can act as plant growth regulators or as herbicides. wikipedia.orgnih.gov For example, 2,4-Dichlorophenoxyacetic acid (2,4-D) is widely used to selectively control broadleaf weeds in monocot crops. wikipedia.orgnih.gov It mimics the natural auxin, indole-3-acetic acid, causing rapid and uncontrolled growth in susceptible plants. wikipedia.org The potential for phenoxyacetic acid derivatives to influence plant physiological processes makes them valuable tools for agronomists and for research in plant biology. chemimpex.com The presence of the phenoxyacetic moiety in this compound suggests its potential for investigation in the field of plant growth regulation.

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophoric Features within the 2-(4-Methoxyphenoxy)acetohydrazide Scaffold

The biological potential of derivatives of this compound is intrinsically linked to its core structural components: the hydrazide moiety and the methoxyphenoxy group. These features are crucial for molecular interactions with biological targets.

Role of the Hydrazide Moiety

The hydrazide group (-CONHNH2) is a cornerstone of the scaffold's biological activity. nih.govontosight.ai This functional group is a common pharmacophore in many medicinally important compounds, contributing to a spectrum of activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. mdpi.com The presence of the hydrazide moiety allows for the synthesis of various heterocyclic compounds and hydrazone derivatives, significantly broadening the therapeutic possibilities. mdpi.commdpi.com

The reactivity of the hydrazide group, particularly its ability to form hydrogen bonds and participate in chelation with metal ions, is fundamental to its interaction with biological targets. nih.gov The keto-enol tautomerism exhibited by hydrazones, which can be formed from the hydrazide, further enhances the potential for diverse biological interactions. mdpi.com

Influence of the Methoxyphenoxy Group and its Substitutions

The 2-(4-methoxyphenoxy) group plays a significant role in modulating the electronic and lipophilic properties of the molecule, which in turn influences its pharmacokinetic and pharmacodynamic profiles. The methoxy (B1213986) (-OCH3) group, in particular, has been shown to be an important substituent in various anticancer compounds, often enhancing their cytotoxic and antimetastatic activities. nih.gov

The position and nature of substituents on the phenoxy ring are critical in determining the biological activity. For instance, studies on various classes of compounds have shown that the presence and placement of methoxy and hydroxy groups can significantly impact antioxidant and antiproliferative activities. mdpi.com The substitution pattern on the aromatic ring can influence the molecule's ability to fit into the active site of an enzyme or receptor, thereby affecting its inhibitory potency.

Impact of Derivatization on Biological Potency and Selectivity

The derivatization of the this compound scaffold is a key strategy for enhancing biological potency and achieving selectivity for specific targets. By modifying the core structure, medicinal chemists can fine-tune the compound's properties to improve its efficacy and reduce potential side effects.

The hydrazide moiety serves as a convenient handle for creating a diverse library of derivatives, such as hydrazones, by reacting it with various aldehydes and ketones. mdpi.com This approach has been successfully employed to generate compounds with a wide array of biological activities. mdpi.com The substituents introduced through derivatization can profoundly impact the compound's interaction with its biological target. For example, the addition of different functional groups can alter the molecule's size, shape, and electronic distribution, leading to optimized binding.

Furthermore, the selectivity of these compounds can be modulated through structural modifications. By tailoring the substituents on the phenoxy ring or by altering the group attached to the hydrazide nitrogen, it is possible to design molecules that preferentially interact with a specific enzyme or receptor isoform, thereby minimizing off-target effects.

Correlations between Structural Modifications and Specific Biological Activities (e.g., Antimicrobial, Anticancer, Enzyme Inhibition)

A significant body of research has established clear correlations between specific structural modifications of the this compound scaffold and its resulting biological activities.

Antimicrobial Activity: The core hydrazide structure is a well-known feature in many antimicrobial agents. Modifications that enhance the lipophilicity of the molecule can often improve its ability to penetrate microbial cell membranes. The introduction of specific substituents on the aromatic ring can also lead to enhanced activity against particular strains of bacteria or fungi.

Anticancer Activity: The anticancer potential of derivatives is highly dependent on the nature and position of substituents. For instance, the presence of methoxy groups on the phenyl ring has been linked to increased cytotoxicity in cancer cell lines. nih.gov In some cases, the introduction of halogen atoms or other electron-withdrawing groups can enhance antitumor activity. mdpi.com The ability of these compounds to inhibit key enzymes involved in cancer progression, such as cathepsins or kinases, is a primary mechanism of their anticancer effects. nih.govnih.gov

Enzyme Inhibition: Derivatives of this compound have been investigated as inhibitors of various enzymes. The hydrazide moiety can act as a zinc-binding group in metalloenzymes, while the substituted phenoxy group can provide crucial interactions within the enzyme's active site. Structure-activity relationship studies have shown that even subtle changes to the scaffold, such as the position of a methoxy group, can significantly alter the inhibitory potency against enzymes like acetylcholinesterase and carbonic anhydrase. nih.govmdpi.com For example, a study on pyrazolo[1,5-a]pyrimidin-7-one derivatives revealed that a compound with a 4-methoxyphenyl (B3050149) group showed inhibitory activity against Mycobacterium tuberculosis DXS. johnshopkins.edu

The following table summarizes the impact of structural modifications on the biological activity of compounds derived from the this compound scaffold, based on findings from various studies.

| Structural Modification | Biological Activity Impact | Example Compound Class |

| Hydrazide Moiety | Essential for a broad range of biological activities including antimicrobial and anticancer. ontosight.aimdpi.com | Hydrazones, Heterocyclic compounds mdpi.commdpi.com |

| Methoxyphenoxy Group | Modulates lipophilicity and electronic properties; can enhance anticancer activity. nih.gov | Chalcones, Diarylpentanoids mdpi.com |

| Ring Substitutions (e.g., -OH, -Cl, -F) | Influences potency and selectivity; can increase antimicrobial and anticancer efficacy. nih.govmdpi.com | Benzimidazole (B57391) Carboxamides, Benzoylbenzophenone thiosemicarbazones nih.govmdpi.com |

| Derivatization at Hydrazide | Creates diverse libraries of compounds with varied biological profiles. mdpi.commdpi.com | Schiff bases, N-acylhydrazones |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the potential inhibitory action of a compound against a specific protein target.

Molecular docking simulations are employed to predict how 2-(4-Methoxyphenoxy)acetohydrazide might bind to the active sites of various enzymes implicated in disease. These targets include bacterial enzymes like Tyrosyl-tRNA Synthetase and Topoisomerase II DNA Gyrase, as well as enzymes involved in inflammation and neurological processes, such as Cyclooxygenase-II (COX-II) and human Monoamine Oxidase-A (hMAO-A).

Tyrosyl-tRNA Synthetase (TyrRS): As a crucial enzyme in bacterial protein synthesis, TyrRS is a validated target for novel antibacterial agents. asianpubs.orgnih.gov Docking studies can predict whether this compound fits within the tyrosine binding pocket of the enzyme, a prerequisite for inhibitory activity. Derivatives of other scaffolds have shown binding affinities ranging from -7.3 to -8.3 kcal/mol against Staphylococcus aureus TyrRS. asianpubs.org

Topoisomerase II DNA Gyrase: This essential bacterial enzyme controls DNA topology and is a primary target for quinolone antibiotics. researchgate.netnih.gov Docking simulations investigate the binding of the compound into the ATP-binding site of the GyrB subunit, which would disrupt the enzyme's function and lead to bacterial cell death.

hMAO-A: This enzyme is a key target in the treatment of depression and neurological disorders. Docking studies explore the compound's ability to occupy the active site cavity of hMAO-A, predicting its potential as a monoamine oxidase inhibitor.

COX-II: As an enzyme responsible for inflammation and pain, COX-II is the target of nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comisfcppharmaspire.com Docking analyses can reveal if this compound can bind within the COX-II active site, potentially blocking prostaglandin (B15479496) synthesis. nih.gov

Table 1: Predicted Binding Affinities of this compound with Various Protein Targets This table presents hypothetical, yet representative, data based on typical results for small molecule inhibitors against these targets.

| Target Protein | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |

|---|---|---|---|

| Tyrosyl-tRNA Synthetase | 1JIJ | -7.8 | Antibacterial |

| Topoisomerase II DNA Gyrase (GyrB) | 5L3J | -7.5 | Antibacterial |

| hMAO-A | 2BXR | -8.1 | Antidepressant |

| COX-II | 5IKR | -8.5 | Anti-inflammatory |

Beyond predicting binding affinity, docking studies provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the compound's mechanism of action.

Hydrogen Bonding: The hydrazide moiety (-C(=O)NNH2) of the compound is a potent hydrogen bond donor and acceptor. Docking analyses typically show this group forming crucial hydrogen bonds with polar amino acid residues in the active site, such as arginine, tyrosine, or serine. For instance, in the COX-II active site, key interactions often involve residues like Arg120 and Ser530. mdpi.com

Hydrophobic Interactions: The methoxy-substituted phenyl ring is hydrophobic and can form favorable van der Waals and pi-alkyl interactions with nonpolar residues (e.g., leucine, valine, alanine) in the binding pocket. asianpubs.org The aromatic ring can also engage in pi-pi stacking or pi-cation interactions with corresponding aromatic or charged residues. These hydrophobic interactions are critical for anchoring the ligand within the active site. nih.gov

Molecular Dynamics Simulations for Ligand-Target Stability and Conformation

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com By simulating the movements of the ligand and protein in a solvated environment, MD can assess the stability of the predicted binding pose. Key analyses include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to ensure the complex remains stable and the ligand does not dissociate from the binding site. mdpi.com These simulations confirm whether the interactions predicted by docking, such as key hydrogen bonds, are maintained over a period of nanoseconds, thus validating the docking results.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Analysis

For any compound to be a viable drug candidate, it must possess favorable ADMET properties. In silico tools and online servers are widely used to predict these characteristics early in the discovery process. asianpubs.org These predictions for this compound help to identify potential liabilities. Analysis typically involves evaluating properties such as gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicity flags.

Table 2: Predicted ADMET Properties of this compound This table presents plausible data for a small molecule of this type, generated for illustrative purposes.

| ADMET Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good oral bioavailability likely |

| Blood-Brain Barrier (BBB) Permeation | Low | Lower potential for CNS side effects |

| CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via this isoform |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| Aqueous Solubility (logS) | -2.5 | Moderately soluble |

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. epstem.net For this compound, DFT calculations can optimize the molecular geometry, which can then be compared to experimental data from X-ray crystallography. nih.govnih.gov

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which correspond to sites for potential intermolecular interactions. epstem.net

Table 3: Selected DFT-Calculated Properties for this compound This table contains representative theoretical values.

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital (electron-donating ability) |

| ELUMO | -0.9 eV | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high chemical stability |

| Dipole Moment | 3.5 Debye | Indicates molecular polarity |

Quantitative Structure-Activity Relationship (QSAR) Studies